molecular formula C13H7ClF3NO2S B14696104 Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- CAS No. 32631-20-2

Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-

Katalognummer: B14696104
CAS-Nummer: 32631-20-2
Molekulargewicht: 333.71 g/mol
InChI-Schlüssel: ZUYDWYRPRVMBLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring substituted with a 4-chlorophenylthio group, a nitro group, and a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The conditions often involve specific temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific pathway chosen. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzene ring.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- exerts its effects involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and lead to specific cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the nitro and trifluoromethyl groups in Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- makes it unique compared to its analogs

Eigenschaften

CAS-Nummer

32631-20-2

Molekularformel

C13H7ClF3NO2S

Molekulargewicht

333.71 g/mol

IUPAC-Name

1-(4-chlorophenyl)sulfanyl-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7ClF3NO2S/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(15,16)17)7-11(12)18(19)20/h1-7H

InChI-Schlüssel

ZUYDWYRPRVMBLC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.